4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a triazole ring, a tert-butylphenyl group, and a dichlorophenyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tert-butylphenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2,4-dichlorophenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both tert-butylphenyl and dichlorophenyl groups may enhance its stability and binding properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18Cl2N4S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18Cl2N4S/c1-19(2,3)13-6-4-12(5-7-13)11-22-25-17(23-24-18(25)26)15-9-8-14(20)10-16(15)21/h4-11H,1-3H3,(H,24,26)/b22-11+ |
InChI Key |
CRZDVQWNOMNISE-SSDVNMTOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.